molecular formula C26H21N3O3 B2572487 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 921825-71-0

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2572487
CAS No.: 921825-71-0
M. Wt: 423.472
InChI Key: TYDVOLDIHCXPLM-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a hybrid molecule featuring two pharmacophoric motifs: a xanthene carboxamide core and a 6-oxo-3-phenylpyridazine moiety linked via an ethyl chain. The xanthene scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the pyridazine ring introduces hydrogen-bonding and electrostatic interaction capabilities due to its nitrogen-rich heterocycle .

For instance, carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid derivatives) exhibit antiallergic, anticancer, and antimicrobial activities, highlighting the therapeutic relevance of the xanthene framework .

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-24-15-14-21(18-8-2-1-3-9-18)28-29(24)17-16-27-26(31)25-19-10-4-6-12-22(19)32-23-13-7-5-11-20(23)25/h1-15,25H,16-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDVOLDIHCXPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone intermediate, which is then coupled with a xanthene derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can result in a wide range of modified compounds with different substituents.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry : The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to be used as a reagent in various organic reactions.
  • Analytical Chemistry : It can be utilized as a standard or reagent in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Biology

  • Biological Assays : N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide acts as a ligand in receptor binding studies or as a probe in enzyme assays, facilitating the understanding of enzyme activity and protein interactions.
  • Cell Imaging : The xanthene moiety exhibits fluorescent properties, making it useful in cellular imaging applications.

Medicine

  • Drug Development : The compound shows potential as a lead compound for designing drugs targeting specific enzymes or receptors, which could lead to new therapeutic agents for various diseases.
  • Therapeutic Applications : Its ability to modulate biological targets suggests that it may be effective against conditions such as cancer and inflammation by inhibiting specific pathways.

Industry

  • Material Science : In materials science, this compound can be applied in the synthesis of functional materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effectiveness of this compound:

  • Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit significant anti-cancer properties by targeting specific oncogenic pathways.
  • Anti-inflammatory Effects : Studies have demonstrated its ability to reduce inflammation markers in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism by which N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s structural analogs differ in:

  • Substituents on the pyridazine ring
  • Linker chain length (ethyl vs. propyl)
  • Substitution patterns on the xanthene core
Table 1: Structural and Functional Comparison
Compound Name Pyridazine Substituent Linker Chain Xanthene Substitutions Notable Properties/Activities References
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide (Target) Phenyl Ethyl None (parent xanthene) Hypothesized kinase inhibition
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide Pyridin-4-yl Propyl None Enhanced solubility due to pyridine
1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid N/A N/A 1-Methoxy, 2-carboxylic acid Antiallergic activity
6-amino-9-(2-((4-((2-((6-((5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)... Complex aryl Ethyl 4,5-Disulfonic acid Fluorescent probe applications

Impact of Structural Modifications

(a) Pyridazine Substituents
  • Phenyl vs. In contrast, the pyridin-4-yl analog (Table 1, Row 2) introduces a basic nitrogen, which may improve aqueous solubility and target engagement through hydrogen bonding .
(b) Linker Chain Length
  • Ethyl vs. However, shorter ethyl chains (as in the target compound) may reduce entropic penalties upon binding .
(c) Xanthene Core Modifications
  • Carboxylic Acid and Disulfonic Acid Derivatives : Substitutions like 1-methoxy or 4,5-disulfonic acid (Table 1, Rows 3–4) drastically alter physicochemical properties. For example, disulfonic acid groups enhance water solubility and enable use as fluorescent tags in biological assays .

Research Findings and Inferred Bioactivity

  • Antiallergic Potential: 1-Methoxy-9-oxo-xanthene-2-carboxylic acid (Table 1, Row 3) demonstrated antiallergic effects in preclinical models, suggesting that the target compound’s xanthene core may confer similar properties .
  • Kinase Inhibition: Pyridazine derivatives are known ATP-competitive kinase inhibitors. The phenyl-pyridazine motif in the target compound aligns with pharmacophores targeting tyrosine kinases .

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Its unique structure, which includes a pyridazinone ring fused with a xanthene moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3C_{21}H_{22}N_{4}O_{3}. The compound features a pyridazine ring, an ethyl group, and a carboxamide functional group attached to a xanthene scaffold. This structural arrangement is essential for its biological activity.

PropertyValue
Molecular FormulaC21H22N4O3
Molecular Weight378.43 g/mol
CAS Number921528-34-9

Antimicrobial Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that this compound can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The presence of specific substituents on the aromatic rings may enhance or diminish this activity, emphasizing the importance of structural modifications for optimizing efficacy.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. It has been shown to interact with cellular pathways involved in cancer progression, including the modulation of apoptosis and cell cycle regulation. For instance, this compound may induce cell death in various cancer cell lines by triggering intrinsic apoptotic pathways.

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by interacting with active sites or allosteric sites, leading to decreased catalytic function. Additionally, it may act as an agonist or antagonist at receptor sites, modulating downstream signaling pathways critical for various biological processes .

Case Studies

Several studies have evaluated the biological activity of pyridazine derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study conducted on various pyridazine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing antimicrobial potency.
  • Investigation into Anticancer Effects : Another research project focused on the anticancer properties of pyridazine derivatives revealed that certain compounds could effectively inhibit proliferation in breast cancer cell lines. The results suggested that these compounds might serve as lead candidates for developing new anticancer therapies.

Q & A

Q. What key synthetic steps are involved in preparing N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves two primary steps: (1) constructing the pyridazinone core and (2) coupling it to the xanthene-carboxamide via an ethyl linker. For the pyridazinone moiety, cyclocondensation of phenyl-substituted diketones with hydrazine derivatives under reflux in ethanol is common. The xanthene-carboxamide is synthesized via Friedel-Crafts acylation followed by amidation. The ethyl linker is introduced using alkylation or nucleophilic substitution, as seen in analogous pyridazinone hybrids . Final characterization relies on ¹H NMR (aromatic proton integration), ESI-MS (molecular ion confirmation), and IR (carbonyl stretches) .

Q. Which analytical techniques are essential for confirming the xanthene moiety’s structural integrity?

  • ¹H NMR : Aromatic protons of the xanthene ring appear as a multiplet in the δ 6.8–8.2 ppm range, with distinct splitting patterns due to symmetry.
  • IR Spectroscopy : The carboxamide C=O stretch is observed near 1680–1700 cm⁻¹.
  • X-ray Crystallography : Resolves π-stacking interactions in the xanthene system, though crystallization may require slow evaporation from DMSO/EtOH mixtures .

Q. How is the purity of the compound validated, and what impurities are commonly observed?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. Common impurities include:

  • Unreacted xanthene-carboxylic acid (retention time ~2.5 min).
  • Ethyl linker by-products (e.g., over-alkylated species), identified via ESI-MS isotopic patterns .

Advanced Research Questions

Q. How can conflicting spectroscopic data during ethyl linker characterization be resolved?

Overlapping signals in ¹H NMR (e.g., ethylenic protons at δ 3.5–4.5 ppm) are resolved using 2D NMR (COSY, HSQC):

  • COSY correlates adjacent protons to assign the ethyl chain’s -CH₂-CH₂- sequence.
  • HSQC links protons to carbons, distinguishing linker carbons from aromatic signals. High-resolution ESI-MS (mass error <2 ppm) confirms the molecular formula, ruling out structural isomers .

Q. What strategies improve coupling efficiency between the pyridazinone and xanthene units?

  • Coupling Reagents : EDCI/HOBt or DCC/DMAP in anhydrous DMF at 0–5°C minimizes side reactions.
  • Microwave Assistance : Reduces reaction time from 24h to 2h (80°C, 150 W), improving yield by 15–20%.
  • In Situ Monitoring : TLC (hexane:EtOAc 3:1) tracks reaction progress; unreacted pyridazinone (Rf = 0.3) diminishes as product (Rf = 0.6) forms .

Q. How is the regiochemistry of the phenyl group on the pyridazinone ring confirmed?

  • NOE NMR : Irradiation of the phenyl proton at δ 7.3 ppm enhances signals for adjacent pyridazinone protons, confirming proximity.
  • X-ray Diffraction : Resolves the planar orientation of the phenyl group relative to the pyridazinone ring, as seen in similar structures .

Q. What computational methods predict the compound’s reactivity in biological assays?

  • CoMFA (Comparative Molecular Field Analysis) : Models steric/electrostatic interactions using partial least squares (PLS) regression, aligning with fluoroquinolone derivatives’ topoisomerase inhibition data .
  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps to predict electron-deficient sites for nucleophilic attack .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed ESI-MS spectra?

  • Isotopic Pattern Mismatch : Verify purity via HPLC; adducts (e.g., [M+Na]⁺) may shift m/z.
  • Fragmentation Anomalies : Use MS/MS to compare with synthetic intermediates. For example, a peak at m/z 320 may indicate xanthene-carboxamide fragmentation, requiring re-optimization of ionization conditions (e.g., lower capillary voltage) .

Q. What causes low yields in the final coupling step, and how is this mitigated?

  • Steric Hindrance : Bulky xanthene-carboxamide groups reduce nucleophilic attack on the ethyl linker. Switching to a polar aprotic solvent (e.g., DMF) enhances solubility.
  • Side Reactions : Protect reactive amines on the pyridazinone with Boc groups during coupling, followed by TFA deprotection .

Methodological Best Practices

Q. What crystallography software is recommended for resolving the compound’s crystal structure?

SHELXL (via Olex2 GUI) is widely used for small-molecule refinement. Key steps:

  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.
  • Twinned Data Handling : Use the TWIN/BASF commands in SHELXL for partial hemihedral twinning .

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